Isotan B

Isatis tinctoria indigo precursor ratio HPLC-ELSD quantification

Isotan B (synonym Isatan B; CAS 20307-14-6) is a C-glycosyl indoxyl derivative that serves as one of the principal indigo precursors in woad (Isatis tinctoria L.) and Chinese woad (Isatis indigotica Fort.). Its correct structure was established in 2004 as 1H-indol-3-yl β-D-ribohex-3-ulopyranoside, revising the earlier erroneous assignment as indoxyl-5-ketogluconate.

Molecular Formula C14H15NO7
Molecular Weight 309.27 g/mol
Cat. No. B1212616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotan B
Molecular FormulaC14H15NO7
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O
InChIInChI=1S/C14H15NO7/c16-6-14(20)12(18)10(17)11(22-14)13(19)21-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-12,15-18,20H,6H2/t10-,11?,12+,14-/m1/s1
InChIKeyKGXOHVOUKNLUNP-VFJKSUPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotan B (Isatan B): Indigo Precursor Reference Standard from Isatis Species for Natural Dye Research and Quality Control


Isotan B (synonym Isatan B; CAS 20307-14-6) is a C-glycosyl indoxyl derivative that serves as one of the principal indigo precursors in woad (Isatis tinctoria L.) and Chinese woad (Isatis indigotica Fort.) [1]. Its correct structure was established in 2004 as 1H-indol-3-yl β-D-ribohex-3-ulopyranoside, revising the earlier erroneous assignment as indoxyl-5-ketogluconate [2]. With a molecular formula of C14H15NO7 and molecular weight of 309.27 g/mol, Isotan B belongs to the C-glycosyl compound class and is catalogued under KEGG COMPOUND C08494 and ChEBI:6063 [1][3]. Unlike indican (indoxyl-β-D-glucoside), the sole indigo precursor found in Polygonum tinctorium and Indigofera species, Isotan B is uniquely co-expressed alongside indican and isatan A exclusively in Isatis spp., making it an indispensable analytical reference material for natural indigo research, plant metabolomics, and quality assessment of woad-derived products [4].

Why Isotan B Cannot Be Substituted by Indican or Synthetic Indigo in Woad-Specific Research and Natural Indigo Production


Isotan B is not interchangeable with indican or other indigo precursors because it exhibits fundamentally different chemical stability, taxonomic distribution, and quantitative dominance within Isatis species. Unlike indican, which remains stable through conventional drying and is present across multiple plant families, Isotan B undergoes rapid post-harvest degradation — completely disappearing from leaf material dried at ambient temperature or 40 °C — and is detectable only in shock-frozen or freeze-dried samples [1]. Furthermore, Isotan B is the dominant indigo precursor in both Isatis tinctoria and Isatis indigotica, accounting for the majority of indigo-forming capacity, with indican:isatan B ratios ranging from 1:5 to 1:14 depending on species [2]. In Polygonum tinctorium, by contrast, only indican is present; no isatan B is detected [3]. These differences have direct consequences for analytical method selection, extraction protocol design, and the stoichiometric calculation of equivalent indigo yield — a substitution of Isotan B reference standard with indican would yield systematically inaccurate quantification and misrepresent the true indigo potential of Isatis-derived material.

Quantitative Differentiation Evidence for Isotan B Against Closest Indigo Precursor Analogs


Isotan B Dominates Indigo Precursor Pool in Isatis Species with a 1:5 to 1:14 Indican-to-Isotan B Ratio

In a direct head-to-head comparison within the same leaf tissue, Isotan B consistently dominates over indican as the major indigo precursor in both Isatis tinctoria (European woad) and Isatis indigotica (Chinese woad). Quantified by HPLC-ELSD, the indican:isatan B ratio was 1:5 in I. tinctoria versus 1:14 in I. indigotica [1]. Absolute isatan B content reached 1.5 g kg−1 FW in I. tinctoria and 4.9 g kg−1 FW in I. indigotica, while indican ranged from only 0.3–0.7 g kg−1 FW across both species [1]. This 3.3-fold higher isatan B content in I. indigotica relative to I. tinctoria translates into a +55% higher equivalent indigo yield [1].

Isatis tinctoria indigo precursor ratio HPLC-ELSD quantification

Isotan B Confers Unique Two-Precursor Indigo System to Isatis Species Absent in Polygonum tinctorium

HPLC-ELSD analysis of leaf extracts from two Isatis species and Polygonum tinctorium revealed a fundamental taxonomic divergence in indigo precursor composition: Isatis spp. contain both indican and isatan B, whereas Polygonum tinctorium contains only indican [1]. This was the first validated quantitative demonstration that isatan B is a chemotaxonomic marker uniquely restricted to Isatis among indigo-producing plants [1]. The dual-precursor system in Isatis necessitates the use of Isotan B as a reference compound for any analytical workflow targeting woad-derived indigo, as single-precursor calibration against indican is structurally inappropriate and quantitatively misleading for Isatis samples.

taxonomic chemomarker Polygonum tinctorium indigo precursor profiling

Post-Harvest Stability Dichotomy: Isotan B Completely Degrades During Conventional Drying While Indican Increases 3- to 5-Fold

A validated HPTLC-densitometric assay demonstrated a stark stability dichotomy between Isotan B and indican under post-harvest processing conditions. High concentrations of isatans A and B were found exclusively in freeze-dried leaf samples. Conventional drying at ambient temperature or 40 °C led to complete disappearance of isatan B, while the concentration of indican paradoxically increased 3- to 5-fold under the same drying conditions [1]. Isatan B was only detected in shock-frozen/freeze-dried leaves and was absent from all air-dried and heat-dried samples [1]. This differential stability dictates that procurement and use of authentic Isotan B reference material is mandatory for any study involving fresh or freeze-dried woad tissue, as the compound is inherently absent from commercially dried woad products.

post-harvest processing stability comparison HPTLC-densitometry

Structure Revision of Isotan B from Indoxyl-5-Ketogluconate to 1H-Indol-3-yl β-D-Ribohex-3-Ulopyranoside Enables Correct Analytical Identification

Prior to 2004, Isotan B was incorrectly described in the literature as indoxyl-5-ketogluconate. A full spectral data set (including 1D and 2D NMR) obtained by Oberthür et al. demonstrated that the correct structure is 1H-indol-3-yl β-D-ribohex-3-ulopyranoside [1]. The earlier erroneous structure had been used for decades in biosynthetic studies, seasonal variation analyses, and processing technology investigations [2]. The corrected structure reveals that Isotan B is a ketulose-containing C-glycoside rather than a ketogluconate ester, which has direct implications for its chemical reactivity — specifically, it occurs as a hydrate in aqueous solution and undergoes rapid hydrolysis under very mild acidic or basic conditions [1]. This structural correction is critical for anyone procuring Isotan B as an analytical standard, as older literature references and databases may still carry the incorrect structure and properties.

structure elucidation NMR spectroscopy indoxyl glycoside

Young Woad Leaves Accumulate Indoxyl Derivatives at ~24% Dry Weight with Isotan B as the 3:1 Dominant Species

In young woad leaves, indoxyl derivatives (isatan B + indican) accumulate to approximately 24% of total dry weight, with isatan B and indican present in a ratio of approximately 3:1 [1]. Older leaves contain substantially lower concentrations, up to approximately 14% dry weight [1]. The conversion efficiency of these indoxyl precursors to indigo under traditional processing conditions was determined to be approximately 14% of the theoretical maximum yield [1]. Although this study was conducted prior to the structure revision and uses the older nomenclature, the quantitative predominance of isatan B over indican is consistent with the more recent HPLC-ELSD data from Angelini et al. (2007) and provides independent cross-validation of isatan B's role as the major indigo precursor.

leaf ontogeny indoxyl derivative accumulation developmental phytochemistry

Optimal Application Scenarios for Isotan B Reference Standard Based on Quantitative Differentiation Evidence


Accurate Quantification of Total Indigo-Forming Capacity in Fresh Woad Leaf Breeding Programmes

Plant breeding programmes aimed at developing high-yielding Isatis cultivars for natural indigo production require precise quantification of both indigo precursors. As demonstrated by Angelini et al. (2007), isatan B is the dominant precursor with a 5- to 14-fold excess over indican, and its concentration varies from 1.5 to 4.9 g kg−1 FW across genotypes [1]. Using Isotan B as a calibration standard alongside indican enables breeders to calculate total equivalent indigo yield, which is +55% higher in I. indigotica precisely because of its elevated isatan B content [1]. Without authentic Isotan B reference material, breeding selection based solely on indican content would systematically misrank genotypes.

Post-Harvest Processing Protocol Development and Quality Control for Natural Indigo Extraction

The complete disappearance of isatan B upon ambient or 40 °C drying — contrasted with a 3- to 5-fold increase in indican under identical conditions — dictates fundamentally different extraction strategies depending on whether fresh/freeze-dried or dried leaf material is processed [2]. Industrial processors optimizing indigo yield from fresh-harvested woad must quantify isatan B in incoming biomass to predict indigo output, as isatan B represents the labile precursor pool that is lost if drying precedes extraction. Isotan B reference standard is indispensable for HPLC or HPTLC quality control methods that monitor precursor degradation during processing, and for validating that freeze-drying protocols have adequately preserved the full precursor complement.

Chemotaxonomic Authentication of Isatis-Derived Natural Indigo Versus Indigo from Other Botanical Sources

The exclusive presence of isatan B in Isatis species — and its complete absence from Polygonum tinctorium, which relies solely on indican — provides a forensic chemotaxonomic marker for authenticating the botanical origin of natural indigo [3]. Analytical laboratories serving the natural dye, textile heritage, and dietary supplement industries can use Isotan B as a diagnostic reference standard to distinguish Isatis-derived indigo from Polygonum- or Indigofera-derived indigo. This is particularly relevant for certified organic or geographically indicated natural indigo products where botanical authenticity commands a premium market position.

Plant Metabolomics and Indole Alkaloid Pathway Research in Isatis Species

The 2004 structure revision of Isotan B from indoxyl-5-ketogluconate to 1H-indol-3-yl β-D-ribohex-3-ulopyranoside fundamentally altered the understanding of indigo precursor biosynthesis in woad [4]. Metabolomics researchers studying the indole alkaloid pathway require authentic Isotan B standard to correctly identify and quantify this intermediate, particularly given its occurrence as a hydrate in aqueous solution and its susceptibility to rapid hydrolysis under mild acidic or basic conditions [4]. Procurement of correctly characterized Isotan B (post-2004 structure) is essential for untargeted metabolomics workflows using UHPLC-HRMS, where accurate mass and retention time matching against an authentic standard prevents misannotation of isatan B-related features [4].

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